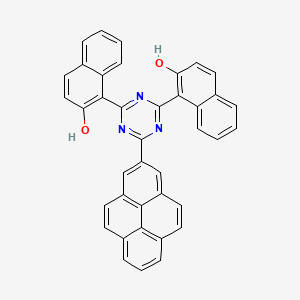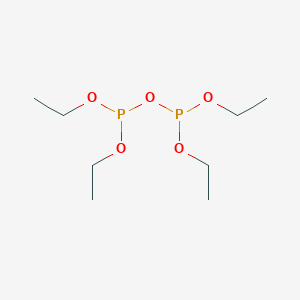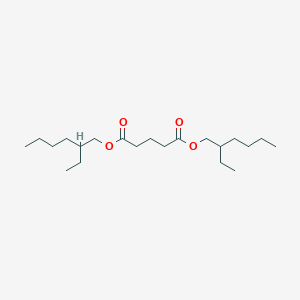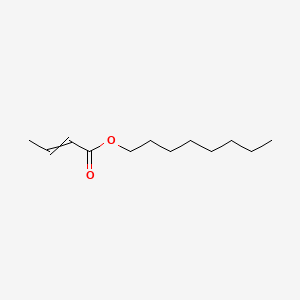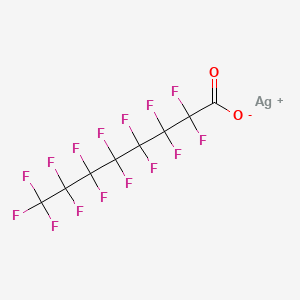
Silver perfluorooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver perfluorooctanoate is a chemical compound with the molecular formula C8AgF15O2. It is a silver salt of perfluorooctanoic acid, characterized by its high fluorine content and unique properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silver perfluorooctanoate can be synthesized through the reaction of perfluorooctanoic acid with silver nitrate. The reaction typically occurs in an aqueous medium, where perfluorooctanoic acid is dissolved and reacted with a silver nitrate solution. The resulting precipitate is this compound, which can be filtered and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is then subjected to various purification steps, including recrystallization and drying, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Silver perfluorooctanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different silver-containing compounds.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce silver nanoparticles.
Applications De Recherche Scientifique
Silver perfluorooctanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antimicrobial coatings and materials.
Medicine: Research is ongoing into its potential use in medical applications, such as wound dressings and antimicrobial agents.
Industry: this compound is employed in the production of specialized coatings, surfactants, and other industrial materials due to its unique surface-active properties.
Mécanisme D'action
The mechanism by which silver perfluorooctanoate exerts its effects is primarily through the release of silver ions. These ions interact with microbial cell membranes, leading to cell disruption and death. The compound’s fluorinated tail enhances its stability and allows it to interact with various molecular targets, including proteins and enzymes, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Perfluorooctanoic acid (PFOA): A related compound with similar fluorinated properties but without the silver ion.
Perfluorooctane sulfonate (PFOS): Another PFAS compound with a sulfonate group instead of a carboxylate group.
Uniqueness: Silver perfluorooctanoate is unique due to the presence of the silver ion, which imparts antimicrobial properties not found in other PFAS compounds. This makes it particularly valuable in applications requiring both stability and antimicrobial activity.
Propriétés
Numéro CAS |
335-93-3 |
|---|---|
Formule moléculaire |
C8HAgF15O2 |
Poids moléculaire |
521.94 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid;silver |
InChI |
InChI=1S/C8HF15O2.Ag/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |
Clé InChI |
CZINRFRKDICVHB-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Ag+] |
SMILES canonique |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Ag] |
| 335-93-3 | |
Pictogrammes |
Irritant |
Numéros CAS associés |
335-67-1 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


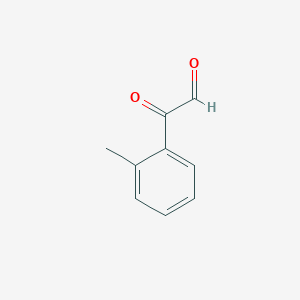
![2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1594740.png)
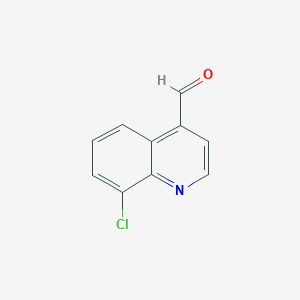

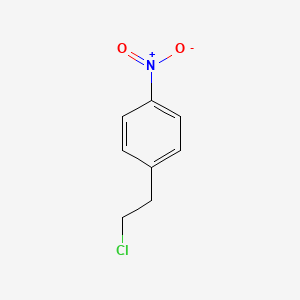

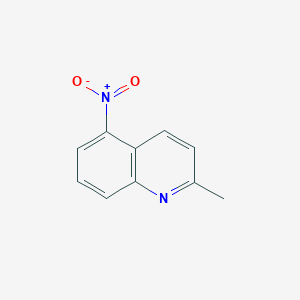
![2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetic acid](/img/structure/B1594750.png)
![3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B1594751.png)
![2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1594752.png)
